physicochemical properties of Lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate
physicochemical properties of Lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate
An In-Depth Technical Guide on the Physicochemical Profiling of Lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate
Executive Summary
The compound Lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate (CAS: 1803585-61-6) is a highly specialized synthetic intermediate. It is predominantly utilized in the pharmaceutical industry for the construction of heteroaryl-carboxamide pharmacophores, most notably in the development of plasma kallikrein inhibitors for the treatment of hereditary angioedema and diabetic macular edema [1].
As a Senior Application Scientist specializing in intermediate characterization, I frequently encounter the unique challenges posed by heteroaromatic carboxylates. Free oxazole-2-carboxylic acids are notoriously unstable, readily undergoing spontaneous decarboxylation. Isolating this moiety as a lithium salt is not merely a matter of synthetic convenience; it is a fundamental thermodynamic necessity. This whitepaper deconstructs the physicochemical properties of this lithium salt, explaining the causality behind its stability, its solubility behavior in process chemistry, and the self-validating analytical protocols required to characterize it.
Structural Causality and Thermodynamic Stability
To understand the physicochemical behavior of this compound, one must first analyze the intrinsic instability of its free acid counterpart.
The free acid, 5-benzyl-1,3-oxazole-2-carboxylic acid, possesses a highly acidic proton. Extrapolating from structurally analogous oxazole-2-carboxylic acids, the pKa of this moiety is approximately 2.4 to 2.8 [4]. In solution, the spatial proximity of the carboxylic acid group to the basic nitrogen of the oxazole ring facilitates a rapid tautomerization. This results in an N-protonated zwitterionic transition state, which dramatically lowers the activation energy required to expel carbon dioxide.
The Role of the Lithium Ion: By replacing the labile proton with a hard Lewis acid like the Lithium(1+) ion, the zwitterionic degradation pathway is sterically and electronically blocked. The strong ionic bond between the hard Li⁺ cation and the hard oxygen anions of the carboxylate locks the molecule in a stable conformation, drastically increasing the thermal onset of decarboxylation.
Fig 1. Decarboxylation pathway of 5-benzyl-1,3-oxazole-2-carboxylic acid derivatives.
Physicochemical Properties Profile
The physical properties of lithium carboxylates dictate their behavior during continuous flow manufacturing and cross-coupling reactions. While highly soluble in aqueous media, their solubility in organic solvents (such as THF or 2-MeTHF) is heavily dependent on the solvent's dielectric constant and its ability to coordinate the Li⁺ ion [2]. Poor solubility profiling often leads to reactor fouling and precipitated lithium salts during scale-up [3].
Table 1: Quantitative Physicochemical Parameters
| Property | Value / Estimate | Analytical Context |
| Chemical Formula | C₁₁H₈LiNO₃ | - |
| Molecular Weight | 209.13 g/mol | Includes the mass of the Li⁺ ion (6.94 g/mol ). |
| CAS Number | 1803585-61-6 | Registry for the specific lithium salt. |
| pKa (Conjugate Acid) | ~2.5 – 2.8 | Highly acidic due to the electron-withdrawing oxazole ring [4]. |
| LogP (Free Acid) | ~2.1 | The benzyl group drives lipophilicity, offset by the polar oxazole. |
| Aqueous Solubility | > 50 mg/mL | Highly soluble due to complete ionic dissociation in water. |
| THF Solubility | < 5 mg/mL | Limited solubility; requires co-solvents or complexing agents for flow chemistry [3]. |
Analytical Characterization Workflows
To ensure scientific integrity, the characterization of this intermediate must rely on self-validating protocols. A single analytical technique is insufficient; orthogonal methods must be employed to confirm that the observed phenomena (e.g., mass loss) are accurately assigned to the correct chemical event (e.g., decarboxylation vs. desolvation).
Fig 2. Orthogonal physicochemical characterization workflow for lithium oxazole-2-carboxylates.
Protocol A: Thermodynamic Solubility Profiling (Self-Validating Shake-Flask Method)
Causality: Kinetic solubility methods (like solvent titration) often overestimate solubility due to supersaturation. The thermodynamic shake-flask method, coupled with solid-state verification, ensures that the solubility value reflects the true equilibrium state of the specific lithium salt, rather than a disproportionated or solvated artifact.
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Equilibration: Suspend 50 mg of Lithium(1+) ion 5-benzyl-1,3-oxazole-2-carboxylate in 1.0 mL of the target solvent (e.g., THF, 2-MeTHF, Water) in a sealed borosilicate vial.
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Agitation: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C for 48 hours. Rationale: 48 hours is required to overcome the high lattice energy of crystalline lithium salts and reach true thermodynamic equilibrium.
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Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes. Carefully extract the supernatant using a 0.22 µm PTFE syringe filter.
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Quantification (HPLC-UV): Dilute the supernatant in the mobile phase and inject it into an HPLC system (C18 column, 254 nm detection). Quantify against a 5-point calibration curve.
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Self-Validation Step (Critical): Recover the residual solid from the centrifuge tube. Dry under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD).
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Validation Check: If the XRPD pattern of the residual solid differs from the starting material, a solvent-mediated phase transformation (e.g., hydrate/solvate formation or salt disproportionation) has occurred. The measured solubility is therefore invalid for the original anhydrous salt and must be reported as the solubility of the new phase.
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Protocol B: Decarboxylation Kinetics via TGA-IR
Causality: Standard Thermogravimetric Analysis (TGA) measures mass loss but cannot identify the lost species. Because lithium salts are highly hygroscopic, a mass loss event at 120°C could be interpreted as either the loss of coordinated water or premature decarboxylation. Coupling TGA with Fourier Transform Infrared Spectroscopy (TGA-IR) analyzes the effluent gas, providing unequivocal proof of the degradation mechanism.
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Sample Preparation: Load 5–10 mg of the compound into an alumina TGA crucible.
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Purge: Purge the TGA furnace and the heated transfer line to the IR gas cell with dry Nitrogen at 50 mL/min for 30 minutes to establish a stable baseline and remove atmospheric CO₂.
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Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min.
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Spectroscopic Monitoring: Continuously monitor the IR spectra of the evolved gases.
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Self-Validation Step: Correlate the derivative of the TGA mass loss curve (DTG) with the Gram-Schmidt IR profile.
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Validation Check: A mass loss event corresponding to the appearance of an IR absorption band at 2350 cm⁻¹ (asymmetric stretching of CO₂) definitively confirms the onset temperature of decarboxylation. If the mass loss corresponds to a broad band at 3400 cm⁻¹ (O-H stretch), the event is merely desolvation/dehydration, proving the lithium salt's structural integrity remains intact at that temperature.
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References
- US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides.
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Computational Study on the Solubility of Lithium Salts Formed on Lithium Ion Battery Negative Electrode in Organic Solvents. The Journal of Physical Chemistry C. Accessed April 4, 2026.[Link]
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Singing in the Rain- Removing Residual Lithium Salts From Flow Reactors Under Anhydrous Conditions. Scientific Update. Accessed April 4, 2026.[Link]
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In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. ACS Omega. Accessed April 4, 2026.[Link]
